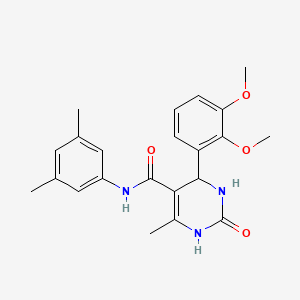

4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(2,3-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine carboxamide derivative. The structural core of this compound—a partially saturated pyrimidine ring with a 2-oxo group—provides conformational flexibility, while the 2,3-dimethoxyphenyl and 3,5-dimethylphenyl substituents modulate electronic and steric properties. The carboxamide group at position 5 enhances hydrogen-bonding capacity, a critical feature for target binding in biological systems. Crystallographic tools like SHELX and ORTEP are instrumental in confirming its three-dimensional structure, which is vital for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-9-13(2)11-15(10-12)24-21(26)18-14(3)23-22(27)25-19(18)16-7-6-8-17(28-4)20(16)29-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDPYKYADDDVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C(=CC=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then cyclized with urea or thiourea under acidic or basic conditions to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The 2,3-dimethoxyphenyl group in the target compound differs from analogs with electron-withdrawing or polar substituents. For example:

- This substitution may improve binding to hydrophobic enzyme pockets but reduce solubility .

- However, it may also increase metabolic instability .

Functional Group Modifications

Carboxamide vs. Ester Groups

The carboxamide group in the target compound contrasts with ester-containing analogs (e.g., ). Carboxamides form stronger hydrogen bonds (e.g., with backbone NH or sidechain residues in enzymes), whereas esters are more prone to hydrolysis, reducing bioavailability .

Oxo vs. Thioxo Groups

Thioxo analogs, such as 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides (), replace the 2-oxo group with a sulfur atom. Thioxo groups increase lipophilicity and may alter π-π stacking interactions due to sulfur’s larger atomic radius. Additionally, the thioxo group can act as a better leaving group, influencing reactivity in prodrug designs .

Ring System Modifications

- Fused Heterocycles: Compounds like N-[(4-{[cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide () incorporate a fused thiophene ring, enhancing planarity and π-π interactions. This contrasts with the non-fused tetrahydropyrimidine in the target compound, which offers greater conformational flexibility for adapting to binding sites .

- Spiro and Hexahydro Derivatives : Derivatives such as spiro[indole-3,4′-pyridine]-3′-carboxamides () introduce spiro junctions, which rigidify the structure and may improve selectivity for specific targets .

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanism of action and structure-activity relationship (SAR).

- Chemical Formula : C22H25N3O3

- Molecular Weight : 365.46 g/mol

- CAS Number : 442650-73-9

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. In particular, the compound has been tested against Mycobacterium tuberculosis (MTB), where it demonstrated moderate activity at concentrations ranging from 16 µg/mL to 128 µg/mL against susceptible and multidrug-resistant strains .

Anti-inflammatory Effects

The tetrahydropyrimidine scaffold is known for its anti-inflammatory properties. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific compound's ability to modulate inflammatory pathways remains an area of ongoing research.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives is closely linked to their structural features. Key observations include:

- The presence of methoxy groups enhances lipophilicity and bioavailability.

- Substituents on the phenyl rings significantly influence the interaction with biological targets.

- The carbonyl group at position 2 is crucial for activity against specific enzymes involved in DNA synthesis.

Case Study 1: Inhibition of Thymidylate Kinase

In a study focusing on the inhibition of thymidylate kinase (TK), a critical enzyme for DNA synthesis in MTB, researchers found that derivatives similar to the compound exhibited promising inhibitory effects. The mechanism involves binding to the active site of TK, preventing its function and thereby inhibiting bacterial replication .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral potential of pyrimidine derivatives against HIV-1 replication. Compounds similar to the target molecule showed significant inhibition rates in vitro, suggesting that modifications to the tetrahydropyrimidine structure can lead to enhanced antiviral properties .

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics suggest that compounds within this class have favorable absorption and distribution profiles. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses; however, comprehensive studies are required to establish safety profiles fully.

Q & A

Q. How can X-ray crystallography and NMR spectroscopy be combined to study dynamic molecular conformations?

- Methodological Answer :

- X-ray snapshots : Resolve static crystal structures (e.g., ’s monoclinic packing) to identify dominant conformers.

- NMR dynamics : Use - HSQC to detect flexible regions (e.g., tetrahydropyrimidine ring puckering) in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.